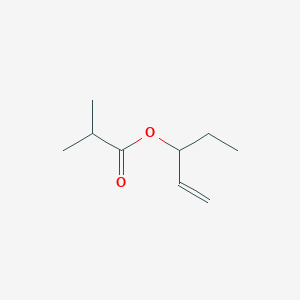

Pent-1-en-3-yl isobutyrate

CAS No.: 945529-33-9

Cat. No.: VC8326941

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945529-33-9 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | pent-1-en-3-yl 2-methylpropanoate |

| Standard InChI | InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3 |

| Standard InChI Key | WKNMSTAGPNHPGW-UHFFFAOYSA-N |

| SMILES | CCC(C=C)OC(=O)C(C)C |

| Canonical SMILES | CCC(C=C)OC(=O)C(C)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

Pent-1-en-3-yl isobutyrate belongs to the ester family, formed via the esterification of pent-1-en-3-ol and isobutyric acid. Its structure features:

-

A pent-1-en-3-yl group () contributing unsaturated reactivity.

-

An isobutyrate moiety () imparting steric hindrance and volatility.

The compound’s molecular weight is approximately 156.22 g/mol, with a boiling point estimated between 115–118°C at reduced pressure (0.5 mm Hg) based on analogous esters .

Physicochemical Characteristics

Key properties include:

-

Density: ~0.93–0.94 g/cm³ (typical for branched esters).

-

Refractive Index: , consistent with low-polarity esters.

-

Solubility: Miscible with organic solvents like benzene and ethanol; immiscible with water .

Synthetic Methodologies

Catalytic Esterification

The patent US3057914A outlines a scalable synthesis route using 2,2,4,4-tetramethyl-1,3-cyclobutanedione or keto esters as intermediates. The process involves:

-

Reaction Setup:

-

Reactants: 1 mol of cyclobutanedione or keto ester + excess alcohol (e.g., pent-1-en-3-ol).

-

Catalyst: Alkali metal alcoholates (e.g., sodium methylate) at 0.5–5 wt%.

-

Solvent: Benzene or toluene for azeotropic water removal.

-

-

Optimized Conditions:

Parameter Value Temperature 20–50°C (initial), 130°C (post-reaction) Reaction Time 2–24 hours Yield 70–90% (crude), 60–85% (purified) -

Workup:

By-Product Management

Side products like di-isopropyl ketone and 2-methyl-3-buten-2-yl 2,2,4-trimethyl-3-ketopentanoate are minimized through controlled catalyst addition and temperature modulation .

Comparative Analysis of Isobutyrate Esters

The table below contrasts pent-1-en-3-yl isobutyrate with related esters synthesized via similar methodologies :

| Compound | Molecular Formula | Boiling Point (°C at 0.5 mm Hg) | Key Applications |

|---|---|---|---|

| Phenylethyl isobutyrate | 119–121 | Floral fragrances | |

| Linalyl isobutyrate | 119 | Cosmetic formulations | |

| 2-Methyl-3-buten-2-yl isobutyrate | 62–68 | Industrial solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume